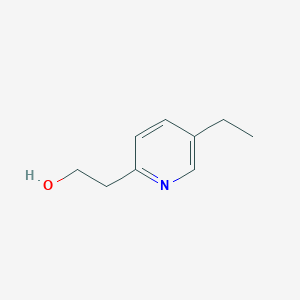

5-Ethyl-2-Pyridineethanol

Beschreibung

Historical Context and Discovery in Pyridine (B92270) Chemistry Research

The history of 5-Ethyl-2-Pyridineethanol is not marked by a singular moment of discovery but is intertwined with the broader evolution of pyridine chemistry. The pyridine ring itself was first isolated in the mid-19th century, with its hexagonal, nitrogen-containing structure being determined later by researchers like Wilhelm Körner and James Dewar. wikipedia.orgsemanticscholar.org Foundational synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin reaction of 1924, created the fundamental knowledge base for producing a wide array of pyridine derivatives. wikipedia.orgnumberanalytics.com

The specific synthesis and isolation of this compound gained prominence with the advent of advanced pharmaceutical development. Its significance is directly linked to its role as a key intermediate in the synthesis of Pioglitazone, an antidiabetic agent of the thiazolidinedione class. epo.orgjetir.orgnewdrugapprovals.org The initial disclosure of Pioglitazone in patent literature, such as EP0193256, highlighted a synthetic pathway that relies on this particular pyridine ethanol (B145695) derivative, thereby cementing its importance in medicinal chemistry. epo.orggoogle.com Early synthetic routes often involved the reaction of a 5-ethyl-2-pyridinyl-ethanol alkyl or arylsulfonate with 4-hydroxy-benzaldehyde. epo.orggoogle.com Over time, research has focused on optimizing these synthetic processes for higher yields and purity, reflecting its value in the production of this widely used therapeutic agent. epo.org

Significance of the Pyridine Nucleus in Chemical Sciences

The pyridine nucleus is classified as a "privileged scaffold" in medicinal chemistry, a term that denotes its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. semanticscholar.orgrsc.orgrsc.org This six-membered aromatic heterocycle, an isostere of benzene, is a fundamental component in over 7,000 drug molecules. semanticscholar.orgrsc.org Its prevalence stems from a combination of unique electronic properties and its ability to serve as a versatile synthetic precursor. numberanalytics.comrsc.org

The nitrogen atom within the pyridine ring imparts distinct characteristics. It can act as a hydrogen bond acceptor and introduces a dipole moment, which can influence a molecule's interaction with biological targets. numberanalytics.com Furthermore, the pyridine scaffold often improves the aqueous solubility of larger, more complex molecules, a critical factor in drug design and formulation. researchgate.net The nucleus is found in essential natural biomolecules, including alkaloids like nicotine, and vitamins such as niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). semanticscholar.orgresearchgate.net This natural prevalence and its proven success in established drugs have encouraged medicinal chemists to consistently incorporate the pyridine ring into novel therapeutic candidates to address a wide range of diseases. rsc.orgrsc.org

Current Research Landscape of this compound and its Derivatives

The contemporary research landscape for this compound remains heavily focused on its application as a primary intermediate in the synthesis of Pioglitazone and its analogues. sarex.com It is a critical component for creating the ether linkage in the Pioglitazone molecule. epo.org Innovations continue in the methodologies for its industrial production, aiming to improve efficiency and yield. google.com

Beyond its established role, current research is exploring the potential of new molecules derived from this compound. jetir.org Scientists are using it as a starting material to synthesize novel compounds with potential therapeutic activities. jetir.orgchemimpex.com These research avenues include the development of derivatives with antimicrobial, antitumor, and anticancer properties. jetir.org A significant part of this exploratory work involves computational methods, such as molecular docking studies, to predict how these new derivatives might interact with biological targets and to guide the synthesis of the most promising candidates. jetir.org This research seeks to leverage the established pyridine scaffold of the parent compound to develop new classes of biologically active agents. jetir.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5223-06-3 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Colorless to Yellow Solid or Viscous Liquid |

| Melting Point | 39-44 °C |

| Boiling Point | 127 °C (at 5 mmHg) |

| Density | ~1.093 g/mL at 25 °C |

| Solubility | Soluble in Chloroform (B151607), Ethyl Acetate (B1210297) |

Table 2: Industrial Synthesis Parameters for Pyridine Ethanol Derivatives

| Parameter | Condition |

| Reactants | 2-methylpyridine (B31789), Paraformaldehyde |

| Catalyst | Triethylamine (B128534) |

| Solvent | Ion-exchanged water |

| Temperature | 140 °C |

| Reaction Time | 2 hours |

| Yield | 82% |

Source: google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMXIPHUCDRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200276 | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5223-06-3 | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5223-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 2 Pyridineethanol

Established Synthetic Routes to 5-Ethyl-2-Pyridineethanol

The primary methods for synthesizing this compound involve building upon a pre-existing pyridine (B92270) ring structure. The most industrially significant of these is the condensation reaction of a substituted picoline with an aldehyde.

Alkylation Reactions in this compound Synthesis

While this compound itself is a versatile building block for subsequent alkylation reactions in the synthesis of more complex molecules, alkylation is not a primary reported method for its own synthesis. ontosight.aigoogle.com The core structure is typically assembled using other methods, primarily condensation reactions.

Acylation Processes in this compound Synthesis

Similar to alkylation, acylation is a reaction that this compound undergoes rather than a method for its initial synthesis. ontosight.ai The hydroxyl group of the compound can be acylated to form various esters, but the formation of the this compound backbone itself is not typically achieved via acylation pathways. researchgate.net

Condensation Reactions Yielding this compound and its Analogues

The most efficient and industrially practiced method for producing this compound is through a condensation reaction. This process typically involves the reaction of 5-ethyl-2-methylpyridine (B142974) (also known as 5-ethyl-2-picoline) with an aldehyde, such as formaldehyde, in an aqueous medium. google.com The reaction proceeds through a Mannich-type mechanism.

The precursor, 5-ethyl-2-methylpyridine, can itself be synthesized via condensation. One established method involves heating paraldehyde (B1678423) (a trimer of acetaldehyde) with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of ammonium acetate (B1210297) in a high-pressure vessel. orgsyn.org

A Japanese patent outlines a high-yield industrial synthesis of pyridine ethanol (B145695) derivatives. The process involves reacting a methylpyridine derivative with an aldehyde in the presence of an amine catalyst. This method achieves high selectivity and yield, with unreacted starting materials being readily recoverable.

| Aldehyde | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Paraformaldehyde | Triethylamine (B128534) | 140 | 2 | 94 | 95 |

| Acetaldehyde | Triethylamine | 140 | 2 | 90 | 94 |

Catalytic Approaches in this compound Synthesis

Catalysis is crucial for the efficient synthesis of this compound via condensation reactions. Amine catalysts, particularly triethylamine, are employed to facilitate the reaction. Triethylamine acts as a base catalyst, which assists in the deprotonation and subsequent nucleophilic attack necessary for the Mannich-type reaction to proceed. In a patented industrial process, the catalyst loading is a key parameter, with a specific molar ratio of triethylamine to the aldehyde reactant being optimized for maximum yield.

Derivatization Strategies for this compound

This compound is a valuable intermediate primarily because its hydroxyl group can be readily derivatized, allowing for the construction of more complex molecules. chemimpex.com It is most notably recognized as a crucial building block in the synthesis of the antidiabetic drug Pioglitazone. sarex.com The derivatization of the ethanol side chain is a key step in the synthetic pathways leading to Pioglitazone and its analogues. cymitquimica.com

Synthesis of this compound Tosylate

A common and important derivatization is the conversion of the alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. The synthesis of this compound Tosylate involves reacting the parent alcohol with p-toluenesulfonyl chloride (tosyl chloride). epo.org The reaction is typically carried out in a suitable solvent such as methylene (B1212753) chloride or toluene, with a base like triethylamine used to neutralize the HCl byproduct. google.comresearchgate.net A similar procedure can be used to synthesize the corresponding mesylate by using methanesulfonyl chloride.

| Parameter | Value/Reagent | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Reagent | p-Toluenesulfonyl chloride or Methanesulfonyl chloride | google.com |

| Base | Triethylamine | google.com |

| Solvent | Toluene or Methylene Chloride | google.com |

| Temperature | Cooling (ice water) during addition, then room temperature or reflux | epo.org |

| Reaction Time | ~2-3 hours | epo.org |

The resulting tosylate, 2-(5-Ethyl-2-pyridyl)ethyl tosylate, is a key intermediate that can be coupled with other molecules, such as 4-hydroxybenzaldehyde (B117250), under basic conditions to form an ether linkage, a critical step in the synthesis of Pioglitazone.

Formation of Chalcone (B49325) Derivatives from this compound Analogues

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities. brieflands.comnih.gov The synthesis of chalcone derivatives from analogues of this compound typically involves a Claisen-Schmidt condensation reaction. nih.govnih.gov This reaction entails the condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide, or an acid. nih.govnih.gov

In a specific synthetic approach, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, an analogue of this compound, is reacted with various substituted acetophenones in methanol (B129727) with a 2% sodium hydroxide solution to yield the corresponding chalcone derivatives. researchgate.net The general synthetic scheme for producing these pyridine-based chalcones involves an aldol (B89426) condensation procedure in an alcohol solvent at room temperature. brieflands.com The resulting products can be characterized using spectroscopic methods like 1H NMR, IR, and mass spectrometry. brieflands.com

The biological activity of these synthesized chalcones is influenced by the nature and position of substituents on the aromatic rings. researchgate.net For instance, research has shown that chalcone analogues bearing 3,4-dihydroxy groups exhibit significant antioxidant properties. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives Utilizing this compound Analogues

Pyrimidine derivatives are a critical class of heterocyclic compounds, forming the core structure of nucleic acids and various therapeutic agents. bu.edu.eggsconlinepress.com The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N fragment like urea, thiourea, or guanidine (B92328). bu.edu.egnih.gov

A common pathway to pyrimidine derivatives from this compound analogues begins with the chalcones synthesized in the previous step. These chalcones (α,β-unsaturated ketones) serve as the 1,3-dielectrophilic three-carbon fragment. bu.edu.eg The reaction of these chalcones with guanidine nitrate (B79036) in the presence of a base like sodium ethoxide in ethanol leads to the formation of the corresponding pyrimidine derivatives. researchgate.net The purity of the synthesized compounds is typically confirmed by thin-layer chromatography (TLC) and elemental analysis, while their structures are elucidated using IR and 1H NMR spectroscopy. researchgate.net

These pyrimidine derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.comorientjchem.org

Development of Novel Moiety Scaffolds Based on this compound for Pharmacological Studies

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with significant biological activities. nih.govresearchgate.net this compound serves as a valuable starting material for the creation of new molecular scaffolds for pharmacological research. chemimpex.comlookchem.com Its structure, featuring a substituted pyridine ring, allows for the development of diverse derivatives with potential therapeutic applications. chemimpex.comnih.gov

The development of new scaffolds often involves multi-step syntheses. For example, new isothiazolo[3,4-b]pyridines have been developed as selective inhibitors of cyclin G-associated kinase (GAK), which is relevant for treating various viral infections. researchgate.net Furthermore, the hybridization of the imidazo[1,2-a]pyridine (B132010) scaffold with other pharmacologically active moieties, such as tetrahydropyridine (B1245486) and sulfonamides, has led to the design of novel antitubercular agents. nih.gov

The process of developing these scaffolds includes designing the target molecules, synthesizing them through various chemical reactions, and then evaluating their biological activities through in vitro and in silico studies, such as molecular docking. nih.govjetir.org

Mechanistic Investigations of this compound Synthesis and Reactivity

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Reaction Pathway Elucidation for this compound Formation

An industrial method for producing this compound involves the condensation of 2-methylpyridine (B31789) with an aldehyde, such as formaldehyde, in the presence of an amine catalyst. google.com The reaction mechanism for the synthesis of pyridine and its derivatives, known as the Chichibabin pyridine synthesis, has been studied, and it involves the reaction of aldehydes and ketones with ammonia. orgsyn.org

Another synthetic route involves the reaction of 2-picoline with formaldehyde. This reaction proceeds via a methylol intermediate, which is then dehydrated to form 2-vinylpyridine, followed by hydration to yield 2-pyridineethanol. The ethyl group at the 5-position can be introduced prior to or after the formation of the pyridineethanol moiety.

Role of Intermediates in this compound Derivatization

Intermediates play a pivotal role in the synthesis of derivatives from this compound. A key step in many synthetic pathways is the conversion of the ethanol group into a better leaving group, often through tosylation. jetir.org

In a typical procedure, this compound is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form (5-ethyl-2-pyridyl)ethyl methanesulfonate. This tosylated intermediate is then susceptible to nucleophilic substitution. For instance, it can be coupled with 4-hydroxybenzaldehyde under basic conditions to form 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a key precursor for chalcone and subsequent pyrimidine synthesis. jetir.org This intermediate-driven approach allows for the systematic construction of more complex molecules from the initial this compound scaffold.

Pharmacological and Biological Research on 5 Ethyl 2 Pyridineethanol and Its Derivatives

Exploration of Therapeutic Potential of 5-Ethyl-2-Pyridineethanol Derivatives

Derivatives of this compound have been the subject of extensive research, leading to the discovery of compounds with diverse biological activities. These activities include antidiabetic, antimicrobial, antitumor, anti-HIV, neuroprotective, and antiviral properties. jetir.orgchemimpex.comontosight.ai

This compound is a key building block in the synthesis of Pioglitazone, a well-known oral antidiabetic agent. sarex.com Pioglitazone belongs to the thiazolidinedione (TZD) class of drugs and functions as an insulin (B600854) sensitizer, effectively managing type 2 diabetes. jetir.org The synthesis of Pioglitazone involves the derivatization of the this compound core structure. jetir.org

Studies on the metabolites of Pioglitazone, which are also derivatives of this compound, have been conducted to understand their pharmacological properties. Metabolites where the ethyl side chain on the pyridine (B92270) ring is oxygenated, or where the ethoxy chain is hydroxylated, have been found to retain antidiabetic activity, although at a slightly lower potency than the parent compound, Pioglitazone. nih.govnewdrugapprovals.orgnewdrugapprovals.org A computational molecular docking analysis of this compound derivatives has been performed to design and synthesize new potential antidiabetic agents. jetir.org

Table 1: Antidiabetic Activity of Pioglitazone and its Metabolites

| Compound | Modification | Activity |

|---|---|---|

| Pioglitazone | Parent Compound | Insulin-sensitizing agent nih.govnewdrugapprovals.org |

| Metabolite 1 | Hydroxylated at the 2-position of the ethoxy chain | Active, slightly lower potency than Pioglitazone nih.govnewdrugapprovals.org |

Analogues of this compound have demonstrated notable antimicrobial properties, suggesting their potential as new antibacterial and antifungal agents. While specific studies focusing solely on this compound derivatives are part of broader research, the pyridine scaffold itself is a common feature in many antimicrobial compounds. mdpi.com For instance, various isonicotinic acid hydrazide derivatives containing a pyridine ring have shown significant activity against bacteria like S. aureus and E. coli, and fungi such as C. albicans and A. niger. mdpi.com The exploration of this compound derivatives in this area is a continuing field of interest for developing new antimicrobial therapies. jetir.org

Derivatives of this compound have been investigated for their potential as antitumor and anticancer agents. jetir.org The pyridine ring is a structural component in numerous compounds developed for cancer therapy. irjet.net Research has shown that synthetic pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, some 2-amino substituted phenyl nicotinonitriles have shown activity against lung and liver cancer cell lines. irjet.net Similarly, other pyridine derivatives have demonstrated efficacy against breast and prostate cancer cell lines. irjet.net While direct studies on this compound derivatives are part of this broader research, the potential for developing novel anticancer drugs from this chemical family is an active area of investigation. jetir.orgirjet.net

Table 2: Examples of Anticancer Activity in Pyridine Derivatives

| Derivative Type | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| 2-amino substituted phenyl nicotinonitriles | A549 (Lung), HepG2 (Liver) | Cytotoxic activity irjet.net |

| Imidazo[1,2-a]pyridine (B132010) derivatives | DU 145 (Prostate), MCF-7 (Breast), A549 (Lung) | Antitumor behavior irjet.net |

Research has indicated that derivatives of this compound may possess anti-HIV activity. jetir.org While specific research focusing exclusively on these derivatives is limited in the provided context, the broader class of pyridine-containing compounds has been a source for the development of antiviral agents. The structural features of this compound make it a candidate for the synthesis of novel compounds with potential inhibitory effects against HIV. jetir.org

This compound and its derivatives have shown promise in the area of neuroprotection. chemimpex.com The compound is considered a building block for developing therapeutic agents for neurological disorders. chemimpex.com Research suggests that some pyridine derivatives can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, which are key factors in neurodegenerative diseases. This indicates a potential therapeutic application for derivatives of this compound in conditions such as Alzheimer's disease. chemimpex.com

Beyond the specific activities mentioned, derivatives of this compound are being explored for other potential biological activities, including broader antiviral effects. ontosight.ai For instance, a semi-synthesis involving this compound and (-)-rutamarin derivatives resulted in a compound with a significant inhibitory concentration (IC50) of 1.5 µM against herpesvirus. nih.govresearchgate.netsemanticscholar.org This highlights the versatility of the this compound scaffold in generating compounds with diverse pharmacological profiles. ontosight.ai

Table 3: Antiviral Activity of a this compound Derivative

| Derivative | Virus | IC50 |

|---|

Neuroprotective Property Research

Computational and In Silico Approaches in Pharmacological Research

Computational methods have become indispensable in modern drug discovery, allowing for the prediction of molecular interactions and the rational design of novel therapeutic agents. Research on this compound derivatives has leveraged these techniques to explore their therapeutic potential.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein. This method has been instrumental in studying derivatives of this compound, particularly in the context of antidiabetic research.

One of the most notable applications of this compound is as a key intermediate in the synthesis of Pioglitazone, an oral antidiabetic medication. jetir.org Molecular docking studies have been performed to understand how derivatives of this parent compound interact with their biological targets. For instance, various phenoxy ethyl pyridine substituents derived from this compound have been analyzed through docking with the peroxisome proliferator-activated receptor-gamma (PPAR-γ). jetir.orgjetir.org

In one such study, new moieties of 5-ethyl-2-(2-{4-[(E)-(2-substituted phenyl hydrazinylidene)methyl]phenoxy}ethyl)pyridine were designed and computationally evaluated. jetir.orgjetir.org The docking analysis was conducted using the protein data bank (PDB) entry 5Y2T. jetir.orgjetir.org The results from these in silico studies indicated that the newly designed derivatives exhibited promising biological activities when compared to existing drugs, validating their potential as therapeutic agents. jetir.orgjetir.org These computational analyses provide a basis for synthesizing new derivatives with potentially enhanced pharmacological activity. jetir.org

Table 1: Molecular Docking Study Summary

| Derivative Class | Target Protein | PDB ID | Key Finding | Reference |

|---|---|---|---|---|

| Phenoxy ethyl pyridine substituents | Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) | 5Y2T | Newly synthesized moieties showed promising biological activities in comparison to selected reported drugs. | jetir.org, jetir.org |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound by modifying its chemical structure. For pyridine derivatives, SAR analyses help identify which functional groups or structural changes are linked to improved therapeutic activity. mdpi.com

The chemical structure of this compound, featuring an ethanol (B145695) group at position 2 and an ethyl group at position 5, dictates its reactivity and biological interactions. The ethyl group is electron-donating, which stabilizes the pyridine ring. This is in contrast to derivatives with electron-withdrawing groups, such as a nitro group, which enhance electrophilic substitution reactivity. The ethanol group contributes to the molecule's polarity and capacity for hydrogen bonding.

SAR studies on derivatives of this compound have led to the development of compounds with a range of biological activities, including antimicrobial and antitumor properties. researchgate.net For example, the synthesis and evaluation of novel chalcones and pyrimidines derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde have demonstrated that the type and position of substituents on the aromatic rings are critical for their antimicrobial effects. researchgate.net This highlights how systematic structural modifications can lead to compounds with significant biological activity. researchgate.net

Table 2: Influence of Substituents on Pyridine Derivative Activity

| Substituent Group | Position | Electronic Effect | Influence on Reactivity/Activity | Reference |

|---|---|---|---|---|

| Ethyl Group | 5 | Electron-donating | Stabilizes the pyridine ring; contributes to hydrophobic interactions. | |

| Ethanol Group | 2 | Polar | Enhances polarity and hydrogen-bonding capacity. | |

| Nitro Group | 5 | Electron-withdrawing | Enhances electrophilic substitution reactivity. |

Molecular Docking Analyses of this compound Derivatives with Biological Targets

Biochemical Applications and Mechanistic Insights

Beyond computational analysis, this compound and its derivatives are utilized in biochemical settings to probe biological systems and understand their mechanisms of action.

This compound is employed in various biochemical assays. chemimpex.com These applications leverage the compound's structure to help researchers investigate enzyme activities and study metabolic pathways. chemimpex.com Its role as a building block allows for the creation of more complex molecules used to probe biological processes. chemimpex.comlookchem.com The market for this compound is partly driven by its demand in biochemical research, particularly for developing new therapeutic agents. marketreportanalytics.com It is also used in studies involving nitro-reduction processes.

A primary application of this compound is its role as a key pharmaceutical intermediate, most notably in the production of the antidiabetic drug Pioglitazone. lookchem.comsarex.com Understanding the mechanism of the final drug provides insight into the importance of the intermediate's structural contribution.

Pioglitazone, derived from this compound, functions as an "insulin sensitizer." sarex.com It improves glycemic control in patients with type 2 diabetes by reducing insulin resistance. sarex.com The mechanism of action involves Pioglitazone binding to and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ). PPAR-γ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in inflammation, cell differentiation, and metabolism. The activation of these signaling pathways ultimately leads to decreased hyperglycemia. The synthesis of Pioglitazone involves several steps where this compound is a crucial component in forming the final active pharmaceutical ingredient.

Applications of 5 Ethyl 2 Pyridineethanol in Specialized Chemical Research

Role as a Building Block in Complex Molecule Synthesis

The chemical architecture of 5-Ethyl-2-pyridineethanol, with its combination of a heterocyclic aromatic ring and a reactive alcohol functional group, establishes it as a significant building block in organic synthesis. ontosight.aichemicalbook.comlookchem.com The pyridine (B92270) ring and the hydroxyethyl (B10761427) side chain offer multiple reactive sites suitable for a variety of chemical transformations, such as alkylation and acylation, enabling the construction of elaborate molecular frameworks. ontosight.ai

This utility is prominently highlighted by its role as a key intermediate in the synthesis of Pioglitazone HCl, an orally-active thiazolidinedione. sarex.com The synthesis of this more complex molecule relies on the structural backbone provided by this compound. sarex.com Researchers utilize it as a starting material to impart specific desired properties and functionalities into the final target molecule. lookchem.com Its ability to serve as a foundational unit allows for the exploration of innovative pathways in the creation of complex chemical structures. chemimpex.com

Table 1: Examples of Molecules Synthesized Using this compound

| Precursor Compound | Synthesized Molecule/Derivative Class | Research Area | Source(s) |

| This compound | Pioglitazone HCl | Pharmaceutical Intermediate Synthesis | sarex.com |

| This compound | Chalcone (B49325) Analogs | Antimicrobial Research | researchgate.net |

| This compound | Pyrimidine (B1678525) Derivatives | Antimicrobial Research | researchgate.net |

Application in Agrochemical Research and Formulation

This compound is an important intermediate in the field of agrochemical synthesis. lookchem.comlookchem.com Its structure is incorporated into larger molecules designed for crop protection, contributing to the development of more efficient agricultural products. chemimpex.comchemimpex.com The compound serves as a foundational element in the synthesis of active ingredients for various agrochemical applications. lookchem.com

In pesticide research, this compound functions as a building block for creating new insecticidal compounds. lookchem.comarchivemarketresearch.com The synthesis of effective pesticides often involves the integration of specific chemical moieties to target biological pathways in pests, and the pyridine structure of this compound is a common feature in many such active ingredients. lookchem.com Its use as an intermediate allows researchers to formulate novel molecules aimed at improving agricultural productivity through enhanced pest control. chemimpex.com

The compound is also utilized in the synthesis of herbicides. chemimpex.comlookchem.com Similar to its role in pesticide development, it serves as a precursor in the production of more complex molecules designed to control unwanted plant growth. lookchem.comchemimpex.com The chemical properties derived from its pyridine core are valuable in creating selective herbicides that are effective in crop management. chemimpex.com

Significant research has been conducted on derivatives of this compound for their antifungal properties. researchgate.netncats.io One study focused on the synthesis of novel chalcones and pyrimidine derivatives starting from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which is itself derived from this compound. researchgate.net The resulting compounds were screened for their biological activity, with several exhibiting notable antifungal effects. researchgate.net

Table 2: Research Findings on Antifungal Activity of this compound Derivatives

| Derivative Class | Test Organism | Finding | Source(s) |

| Chalcones | C. albicans | Two synthesized chalcone compounds showed highly promising antifungal activity. | researchgate.net |

| Pyrimidine Derivatives | Fungal Species | Certain pyrimidine compounds possessed excellent activity against tested fungal species. | researchgate.net |

The research demonstrated that specific substitutions on the aromatic rings of the chalcone derivatives played a crucial role in their biological activity. researchgate.net This highlights how this compound can be chemically modified to produce new compounds with potent and specific fungicidal capabilities.

Formulation of Herbicides

Utilization in Specialty Chemical Synthesis

Beyond large-scale applications, this compound is a key component in the synthesis of specialty chemicals. archivemarketresearch.comvivanls.com These are chemicals produced in lower volumes for specific, high-value applications. jubilantingrevia.com The compound's unique structure makes it an important raw material and intermediate for fine chemicals used in various industries, including the production of dyestuffs. lookchem.com Jubilant Ingrevia, a major chemical manufacturer, includes pyridine-based derivatives in its portfolio of fine chemicals, which are created through the forward integration of pyridine and its derivatives for specialized applications. jubilantingrevia.com

Research in Aromatization Processes for Flavor and Fragrance Enhancement

This compound is employed in research related to aromatization processes, which are chemical reactions that form aromatic compounds. chemimpex.com These processes are critical in the food and cosmetic industries for the production of substances that enhance flavor and fragrance. chemimpex.comchemimpex.com Pyridine derivatives, in general, are known for their aromatic properties, and research into compounds like this compound contributes to the development of new aromatic ingredients. chemimpex.com While specific pyrazines are noted for their roasted and nutty aromas in food applications, the broader class of pyridine-based compounds is an area of ongoing research for creating novel flavor and fragrance agents. researchgate.net

Function as a Solvent in Specific Organic Reactions

This compound serves as an effective solvent in particular chemical reactions, primarily due to its ability to enhance the solubility of hydrophobic (water-repelling) substances. chemimpex.com This characteristic is crucial for facilitating reactions in organic synthesis where reactants may not readily dissolve in more common polar or nonpolar solvents.

The solvent properties of this compound are a direct result of its molecular architecture. The molecule possesses both a polar and a nonpolar region. The hydroxyethyl group (-CH₂CH₂OH) is polar and capable of forming hydrogen bonds, while the ethyl-substituted pyridine ring is more hydrophobic. This dual nature allows it to interact favorably with a range of solutes, effectively bridging solubility gaps between different types of compounds. This amphiphilic character makes it a useful medium for reactions involving both polar and non-polar reactants.

Research indicates its utility in dissolving various organic compounds. chemimpex.com Its miscibility with solvents like methanol (B129727) and its high solubility in dichloromethane (B109758) and chloroform (B151607) further underscore its versatility as a solvent or co-solvent in a laboratory setting. sarex.comlookchem.com

Table 1: Solubility Profile of this compound

| Solvent | Solubility/Miscibility | Reference |

|---|---|---|

| Dichloromethane | Freely Soluble | sarex.com |

| Methanol | Miscible | sarex.com |

| Chloroform | Soluble | lookchem.com |

| Ethyl Acetate (B1210297) | Soluble | lookchem.com |

While primarily known as a building block, especially in the synthesis of pharmaceuticals, its inherent solvent characteristics are a key enabling feature in various synthetic preparations. ontosight.aichemimpex.com

Advancements in Photoresist Sensitivity Using this compound Derivatives

While direct research detailing the use of specific this compound derivatives to enhance photoresist sensitivity is not prominently documented in publicly available literature, the broader class of pyridine-containing polymers plays a significant role in advanced photolithography. Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the manufacturing of microelectronics.

Advancements in this field often involve the use of block copolymers (BCPs) for directed self-assembly (DSA), a technique used to create ultra-fine patterns beyond the limits of conventional lithography. In this context, polymers containing vinylpyridine, such as poly(2-vinylpyridine) (P2VP), are of particular interest. acs.org this compound is a potential precursor to the corresponding vinylpyridine monomer through a dehydration reaction, thus linking it to this advanced materials application.

In DSA processes, BCPs containing a poly(vinylpyridine) segment can be applied over a patterned photoresist template. umass.edu The distinct chemical nature of the polymer blocks causes them to self-assemble into highly ordered, nanoscale domains that follow the guiding pattern of the underlying photoresist. This allows for a significant reduction in feature size, with some processes achieving sub-15 nm line patterns. acs.org

The function of the pyridine group in these polymers is critical. Its ability to coordinate with metal salts or interact via hydrogen bonding provides a mechanism for differential etching or material deposition, which is how the self-assembled polymer pattern is transferred to the substrate to create functional nanostructures like nanowires. umass.edu

Furthermore, various patent literature for photoresist compositions includes "pyridine derivatives" as potential components. google.comgoogle.com In these formulations, they can act as base quenchers, which are additives that control the diffusion of photogenerated acids, thereby improving the resolution and sharpness of the final patterned features.

Table 2: Related Pyridine Compounds in Photoresist Technology

| Compound/Polymer Class | Role in Photolithography | Key Finding/Application | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine)-b-polystyrene (P2VP-b-PS) | Block Copolymer for Directed Self-Assembly (DSA) | Used to create sub-15 nm line patterns on photoresist templates. | acs.org |

| Pyridine Derivatives (general) | Base/Quencher Additive | Included in photoresist compositions to control acid diffusion and improve pattern definition. | google.comgoogle.com |

| Poly(vinylpyridine) (PVP) | Functional Polymer Segment | Structural similarity to polystyrene but with unique functionality from the nitrogen atom, enabling applications in templates and self-assembly. | acs.org |

Advanced Analytical and Characterization Techniques for 5 Ethyl 2 Pyridineethanol Research

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to confirming the identity and molecular structure of 5-Ethyl-2-Pyridineethanol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer precise information about the chemical environment of each atom in the molecule.

¹H NMR: The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. In a related derivative, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, the signals corresponding to the 5-ethyl-2-pyridine-ethanol core have been identified. google.com Based on this, the expected signals for this compound include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The ethanol (B145695) side chain protons typically appear as two triplets, while the three aromatic protons on the pyridine (B92270) ring appear in the downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Inferred From |

| Ethyl (-CH₃) | ~1.2 | Triplet (t) | 3H | google.com |

| Ethyl (-CH₂) | ~2.6 | Quartet (q) | 2H | google.com |

| Ethanol (-CH₂-Py) | ~3.0 - 3.2 | Triplet (t) | 2H | google.com |

| Ethanol (-CH₂-OH) | ~3.9 - 4.1 | Triplet (t) | 2H | google.com |

| Pyridine (H3, H4) | ~7.1 - 7.6 | Multiplet (m) | 2H | General Principles |

| Pyridine (H6) | ~8.2 - 8.4 | Singlet/Doublet (s/d) | 1H | General Principles |

| Alcohol (-OH) | Variable | Singlet (broad) | 1H | General Principles |

Interactive Data Table: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Group | Expected Chemical Shift (δ) ppm | Inferred From |

| Ethyl (-CH₃) | 15 - 20 | scienceopen.com |

| Ethyl (-CH₂) | 25 - 30 | scienceopen.com |

| Ethanol (-CH₂-OH) | 60 - 65 | scienceopen.com |

| Ethanol (-CH₂-Py) | 40 - 45 | scienceopen.com |

| Pyridine (Aromatic C) | 120 - 140 | scienceopen.com |

| Pyridine (Aromatic C-N, C-C₂H₄OH) | 145 - 160 | scienceopen.com |

Infrared (IR) spectroscopy is employed to verify the presence of key functional groups within the this compound molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be identified. nih.gov The IR spectrum provides clear evidence for the alcohol and pyridine moieties.

Key expected absorptions include a broad peak for the O-H stretch of the alcohol group, peaks for the C-O stretch, and multiple peaks corresponding to the aromatic C=C and C=N stretching vibrations of the pyridine ring. Aliphatic and aromatic C-H stretches are also readily identifiable.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance | Source |

| Alcohol | O-H Stretch | 3200 - 3500 | Strong, Broad | nih.gov |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | redalyc.org |

| Aliphatic | C-H Stretch | 2850 - 2970 | Strong | nih.gov |

| Aromatic Ring | C=C, C=N Stretch | 1450 - 1630 | Medium-Strong | redalyc.org |

| Alcohol | C-O Stretch | 1050 - 1150 | Strong | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity with high accuracy. These techniques are routinely used in both quality control during production and for monitoring the progress of chemical reactions.

Gas Chromatography (GC) is the predominant method for determining the purity of this compound. Commercial suppliers routinely use GC to certify their products, with typical purities specified at levels of 97% or higher. chemimpex.comtcichemicals.com The technique allows for the separation and quantification of volatile impurities. Identification is confirmed by matching the retention time of the sample with that of a certified standard. sarex.com

Through GC analysis, specific process-related impurities can be identified and controlled, such as 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine.

Interactive Data Table: Summary of GC Purity Specifications

| Purity Specification | Impurity Limit | Source |

| ≥ 99.0% | Total Impurities: NMT 1.0% | sarex.com |

| > 98.0% | Not specified | tcichemicals.com |

| ≥ 97% | Not specified | chemimpex.com |

| NMT 0.50% | 5-Ethyl-2-vinyl-pyridine | sarex.com |

| NMT 0.20% | 5-Ethyl-2-methyl-pyridine | sarex.com |

| (NMT = Not More Than) |

Thin Layer Chromatography (TLC) is a rapid and cost-effective technique used extensively to monitor the progress of chemical reactions involving this compound. For instance, in the synthesis of its derivatives, TLC is used to confirm the consumption of the starting material and the formation of the product. This is achieved by spotting the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in an appropriate solvent system. The disappearance of the spot corresponding to this compound and the appearance of a new spot for the product indicates that the reaction is proceeding as intended.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both high-precision purity assessment and the quantitative analysis of this compound and its derivatives. In industrial processes, HPLC is critical for determining the yield of subsequent products. For example, in the synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, HPLC was used to perform a quantitative analysis of the crude product, establishing a yield of 59.0%. google.comepo.org This level of accuracy is vital for optimizing reaction conditions and ensuring the quality of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Elemental Analysis and Mass Spectrometry for Compositional Verification

In the synthesis and characterization of this compound, elemental analysis and mass spectrometry serve as fundamental techniques for verifying the compound's elemental composition and molecular weight. These methods are crucial for confirming the successful synthesis of the target molecule and for assessing its purity.

Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₉H₁₃NO, the analysis focuses on quantifying the percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The theoretical elemental composition is calculated from the molecular formula (C₉H₁₃NO) and the atomic weights of the elements. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages confirms the elemental integrity of the synthesized compound.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |

|---|---|---|

| Carbon (C) | 71.49 | 71.3 - 71.6 |

| Hydrogen (H) | 8.67 | 8.5 - 8.8 |

| Nitrogen (N) | 9.26 | 9.1 - 9.4 |

| Oxygen (O) | 10.58 | 10.4 - 10.7 |

This table presents the calculated theoretical elemental percentages for this compound against typical ranges observed in experimental settings. The data confirms the compound's empirical formula.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and providing insight into its structure through fragmentation analysis. The compound has a molecular weight of approximately 151.21 g/mol . scbt.com

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. nih.gov For this compound, the molecular ion peak [M]⁺ is expected at an m/z of approximately 151. In some soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ may be observed at m/z 152. mdpi.com

The fragmentation pattern is a unique signature of the molecule. Key fragmentation of this compound typically involves the cleavage of the side chains from the pyridine ring. Common fragments observed in the mass spectrum can help to confirm the structure of the molecule.

Table 2: Key Mass Spectrometry Data and Fragment Analysis for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 134 | [M - OH]⁺ or [M - NH₃]⁺ | Loss of a hydroxyl radical or ammonia |

| 122 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 120 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical from the ethanol side-chain |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, loss of CH₂CH₂OH, resulting in an ethylpyridine cation |

This table details the significant mass-to-charge ratio (m/z) peaks observed in the mass spectrum of this compound. The proposed fragments are consistent with the known structure of the compound, providing strong evidence for its identity. Data is based on typical fragmentation patterns for pyridine derivatives and information from the NIST mass spectrometry library. nist.gov

Together, elemental analysis and mass spectrometry provide a robust and comprehensive verification of the composition and structure of this compound, ensuring the compound's identity and purity for subsequent research applications.

Future Directions and Emerging Research Avenues for 5 Ethyl 2 Pyridineethanol

Novel Drug Design and Development Based on 5-Ethyl-2-Pyridineethanol Scaffold

The this compound framework is a recognized building block in the synthesis of pharmacologically active molecules. ontosight.aichemimpex.comlookchem.com Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. jetir.orgchemicalbook.com

A significant application of this compound is as a key intermediate in the synthesis of Pioglitazone, an oral antidiabetic agent used to improve glycemic control in type 2 diabetes by increasing insulin (B600854) sensitivity. jetir.org The synthesis of Pioglitazone often involves the derivatization of the this compound molecule. jetir.org

Recent research has focused on synthesizing new analogs of this compound to explore their therapeutic potential. Studies have shown that certain derivatives exhibit significant antimicrobial activity, suggesting their potential in the development of new antibiotics and antifungal agents. researchgate.net Furthermore, some derivatives have demonstrated cytotoxic effects on cancer cell lines, opening avenues for their investigation as potential anticancer agents. jetir.org Computational molecular docking studies have been employed to analyze the binding of this compound derivatives to biological targets, aiding in the design of new and more effective therapeutic agents. jetir.org

| Derivative Class | Reported Biological Activity | Potential Therapeutic Application |

| Pioglitazone | Insulin sensitizer | Antidiabetic |

| Chalcones | Antimicrobial, Anti-inflammatory | Anti-infective, Anti-inflammatory |

| Pyrimidines | Antimicrobial | Anti-infective |

| Amides | Antimicrobial | Anti-infective |

Sustainable Synthesis Routes and Green Chemistry Initiatives

The increasing demand for pyridine (B92270) derivatives in pharmaceuticals and other industries has prompted the development of more sustainable and environmentally friendly synthetic methods. nih.gov Traditional methods for pyridine synthesis often require harsh conditions and generate significant waste. numberanalytics.com Green chemistry initiatives are focused on developing cleaner, more efficient, and cost-effective processes.

Several green approaches are being explored for the synthesis of pyridine derivatives, including:

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields compared to conventional heating. nih.govresearchgate.net

Multicomponent one-pot reactions: These reactions combine multiple starting materials in a single step, reducing the number of purification steps and minimizing waste. researchgate.net

Use of green catalysts and solvents: Researchers are investigating the use of environmentally benign catalysts and solvents, such as water and ethanol (B145695), to replace hazardous reagents. researchgate.netijpsonline.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical methods. numberanalytics.com

An industrial method for producing 5-Ethyl-2-methylpyridine (B142974), a related compound, involves the reaction of paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of ammonium acetate (B1210297) at high temperatures and pressures. orgsyn.org While effective, this process highlights the need for greener alternatives with milder reaction conditions. Research into the oxidative ammonolysis of 3-picoline followed by hydrolysis is another avenue being explored for the industrial production of related nicotinic acid. researchgate.net

Exploration of New Catalytic Systems for this compound Transformations

The functionalization of the pyridine ring is a key area of research, and new catalytic systems are constantly being developed to achieve this with greater efficiency and selectivity. nih.govacs.org The transformation of this compound can be achieved through various catalytic reactions, including hydrogenation and functionalization of the pyridine core.

For instance, the hydrogenation of 2-pyridineethanol compounds to produce 2-piperidineethanol (B17955) compounds can be significantly improved by using noble metal or noble metal oxide catalysts like ruthenium and ruthenium dioxide. googleapis.com The presence of another amine, such as piperidine, can reduce the formation of byproducts. googleapis.com

Recent advancements in photochemistry have led to novel methods for pyridine functionalization. nih.govacs.org One such method utilizes a dithiophosphoric acid catalyst that can perform three catalytic tasks: Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for pyridinium (B92312) ion reduction, and a hydrogen atom abstractor. nih.govacs.org This allows for the coupling of pyridinyl radicals with other radicals with high regioselectivity. Another approach involves the use of pyridine N-oxide derivatives as photoinduced hydrogen atom transfer (HAT) catalysts for site-selective C–H functionalization. acs.org

Catalyst-free methods for the functionalization of related pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines, are also being developed, offering more economical and environmentally friendly synthetic routes. nih.govrsc.org

| Catalytic System | Transformation | Key Features |

| Ruthenium/Ruthenium Dioxide | Hydrogenation of 2-pyridineethanol | High efficiency, reduced byproducts with amine co-solvent googleapis.com |

| Dithiophosphoric Acid (Photochemical) | C-H Functionalization of Pyridine | Triple catalytic role, high regioselectivity nih.govacs.org |

| Pyridine N-oxide (Photochemical) | C-H Functionalization | Photoinduced hydrogen atom transfer acs.org |

| Catalyst-Free (for related heterocycles) | C-3 Functionalization | Economical, environmentally friendly nih.govrsc.org |

Advanced Material Science Applications of this compound Derivatives

The unique chemical structure of this compound and its derivatives makes them valuable building blocks for the synthesis of advanced materials with tailored properties. The pyridine ring, in particular, can impart interesting electronic, optical, and metal-complexing properties to polymers. ontosight.ai

Pyridine-based polymers are being investigated for a variety of applications, including:

Conductive materials: The incorporation of pyridine rings into polymer structures can lead to materials with electrical conductivity, suitable for use in electronics. ontosight.ai

Sensors: The ability of the pyridine nitrogen to form complexes with metal ions makes these polymers promising candidates for chemical sensors. ontosight.ai

Optoelectronic devices: The conjugated systems within pyridine-based polymers can exhibit interesting optical properties. ontosight.ai

High-performance composites: The aromatic nature of the pyridine ring can contribute to the thermal stability and mechanical strength of polymers. ontosight.ai

Catalysis: The basic pyridine units within a polymer can act as catalytic sites. ontosight.ai

Researchers have synthesized pyridine-containing polymers for specific applications, such as membranes for vanadium redox flow batteries and support materials for photocatalysts used in coupling reactions. acs.orgrsc.org The ability to tune the properties of these polymers by modifying the pyridine-containing monomers opens up a wide range of possibilities for creating new and functional materials. acs.org

Interdisciplinary Research on this compound in Biological and Environmental Systems

The presence of pyridine and its derivatives in the environment, often as byproducts of industrial and agricultural activities, has prompted research into their fate and effects in biological and environmental systems. researchgate.nettandfonline.com Understanding the biodegradation of these compounds is crucial for assessing their environmental impact.

Studies have shown that pyridine and many of its derivatives are biodegradable in soil and water, with bacteria playing a key role in their degradation. researchgate.netoup.com The rate of biodegradation can be influenced by the type and position of substituents on the pyridine ring. researchgate.netnih.gov For example, hydroxypyridines and pyridinecarboxylic acids tend to degrade more readily than methylpyridines or chloropyridines. oup.comnih.gov

The toxicity of pyridine derivatives is also an area of active investigation. chemicalbook.comnih.gov While some pyridine derivatives exhibit low toxicity, others can be more harmful. nih.gov Research aims to establish structure-activity relationships to predict the toxicity and biodegradability of different pyridine compounds. nih.gov

Interdisciplinary research, combining chemistry, biology, and environmental science, is essential for a comprehensive understanding of the role and impact of compounds like this compound. This includes studying their metabolic pathways in various organisms and developing strategies for the bioremediation of pyridine-contaminated environments. chemicalbook.comresearchgate.net

Q & A

Basic: What are the recommended laboratory synthesis methods for 5-Ethyl-2-Pyridineethanol?

Answer:

this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in a recent study, it was synthesized by reacting naproxen acyl chloride with this compound (0.01 mol) under reflux conditions in anhydrous dichloromethane, followed by purification via column chromatography . Key steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

- Purification : Employ gradient elution with silica gel columns (hexane:ethyl acetate mixtures) to isolate the product.

- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Characterization involves multi-modal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare ¹H/¹³C NMR spectra with literature data (e.g., δ ~2.4 ppm for ethyl protons, δ ~8.2 ppm for pyridine ring protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (151.20 g/mol) via electrospray ionization (ESI-MS) .

- X-ray Crystallography : Resolve crystal structure (monoclinic, space group P2₁) to validate bond lengths and angles .

Basic: What safety protocols are critical when handling this compound?

Answer:

Although direct safety data for this compound is limited, pyridine derivatives generally require:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can this compound serve as an intermediate in pharmaceutical synthesis?

Answer:

The compound’s pyridine-ethanol moiety enables its use as a ligand or building block:

- Metal coordination : Acts as a chelating agent in transition metal complexes (e.g., with Cu²⁺ or Pd²⁺) for catalytic applications .

- Drug derivatization : Functionalize the hydroxyl group to synthesize prodrugs (e.g., ester derivatives for improved bioavailability) .

- Reaction monitoring : Track derivatization efficiency via HPLC with UV detection at 254 nm .

Advanced: How should researchers resolve contradictions in spectral data for this compound?

Answer:

Contradictions (e.g., NMR shifts vs. computational predictions) require cross-validation:

- Computational modeling : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., bond angles in Gaussian software) .

- Isotopic labeling : Use deuterated solvents to eliminate solvent peak interference in NMR.

- Collaborative analysis : Share raw data with crystallography or spectroscopy experts to reconcile discrepancies .

Advanced: What strategies optimize the stability of this compound under varying storage conditions?

Answer:

Stability depends on environmental factors:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light exposure : Use amber vials to avoid photodegradation of the pyridine ring.

- Humidity control : Add molecular sieves to containers to absorb moisture and prevent hydrolysis of the hydroxyl group .

Advanced: How can researchers assess the purity of this compound for sensitive applications?

Answer:

High-purity grades (>98%) are critical for reproducibility:

- Chromatographic methods : Use gas chromatography (GC) with flame ionization detection (FID) and a polar capillary column (e.g., DB-WAX) .

- Elemental analysis : Verify C, H, N, O percentages against theoretical values (C: 71.48%, H: 8.67%, N: 9.27%, O: 10.58%) .

- Karl Fischer titration : Quantify residual water content (<0.1% w/w) for moisture-sensitive reactions .

Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

Scale-up introduces challenges such as:

- Exotherm management : Use jacketed reactors with controlled cooling to dissipate heat during exothermic steps.

- Solvent recovery : Implement distillation systems to recycle dichloromethane or ethyl acetate.

- Regulatory compliance : Ensure adherence to Good Laboratory Practice (GLP) for traceability and documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.